Methyl 1,2,3,6-tetrahydropyridine-6-carboxylate;hydrochloride
Description
Methyl 1,2,3,6-tetrahydropyridine-6-carboxylate hydrochloride (CAS: 70684-82-1) is a heterocyclic compound with the molecular formula C₇H₁₁NO₂·HCl and a molecular weight of 177.63 g/mol . It features a partially unsaturated tetrahydropyridine ring substituted with a methyl ester group at the 6-position and a hydrochloride salt. This compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly in studies involving neuroprotective agents and alkaloid derivatives .
Properties
IUPAC Name |
methyl 1,2,3,6-tetrahydropyridine-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-3-5-8-6;/h2,4,6,8H,3,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLQKEJYXJJYFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C=CCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,3,6-tetrahydropyridine-6-carboxylate;hydrochloride typically involves the condensation of pyridine with methyl compounds, followed by hydrochloride salt formation under acidic conditions . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually crystallized and purified through recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,6-tetrahydropyridine-6-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which have significant applications in medicinal chemistry and other fields .
Scientific Research Applications
Methyl 1,2,3,6-tetrahydropyridine-6-carboxylate;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 1,2,3,6-tetrahydropyridine-6-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and influencing biochemical processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Ester Variants
The position of the carboxylate ester and the choice of ester group significantly influence physicochemical properties and biological activity. Key analogs include:
Key Observations :
Substituent Variations and Pharmacological Relevance
Neurotoxic Analogs: MPTP and Derivatives
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP, CAS: 23007-85-4) is a neurotoxin that induces Parkinsonism by selectively destroying dopaminergic neurons in the substantia nigra .
Key Observations :
- Aromatic vs. Ester Substituents : The absence of a phenyl group in the target compound likely eliminates MPTP-like neurotoxicity, making it safer for therapeutic research .
Neuroprotective Analogs
Physicochemical and Analytical Comparisons
Spectral Data and Characterization
- NMR and IR : Analogs like Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-THP-3-carboxylate () show distinct ¹H/¹³C NMR shifts (e.g., δ 2.1–3.8 ppm for tetrahydropyridine protons) and IR carbonyl stretches (~1700 cm⁻¹) .
- Melting Points : The target compound’s melting point is undocumented, but similar esters (e.g., ) melt at 152–159°C, suggesting moderate thermal stability .
Chromatographic Behavior
Paroxetine-related compounds (e.g., 1-methyl-4-(p-fluorophenyl)-1,2,3,6-THP) exhibit retention times of ~0.6 relative to paroxetine in HPLC, highlighting the impact of fluorophenyl substituents on polarity .
Tables and Figures :
- Table 1: Structural and physicochemical comparison of key analogs.
- Figure 1: Impact of substituent position on tetrahydropyridine ring reactivity.
Biological Activity
Methyl 1,2,3,6-tetrahydropyridine-6-carboxylate; hydrochloride (CAS Number: 2309449-41-8) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Methyl 1,2,3,6-tetrahydropyridine-6-carboxylate; hydrochloride has been identified as an inhibitor of muscarinic acetylcholine receptors (mAChRs). These receptors are critical in various physiological processes, including neurotransmission and muscle contraction. The inhibition of mAChRs can lead to significant effects on the central nervous system (CNS) and peripheral nervous system (PNS) functions.
Inhibition of Muscarinic Acetylcholine Receptors
The compound acts primarily as an antagonist at mAChRs, which can influence several pathways involved in cognition and memory. Its structural similarity to other known mAChR inhibitors suggests potential use in treating conditions like Alzheimer's disease or other cognitive disorders .
Neuroprotective Effects
Research indicates that methyl 1,2,3,6-tetrahydropyridine-6-carboxylate; hydrochloride exhibits neuroprotective properties. It has been shown to reduce oxidative stress and prevent neuronal apoptosis in various in vitro models. This activity is particularly relevant for neurodegenerative diseases where oxidative damage plays a crucial role.
Antiparasitic Activity
In studies assessing antiparasitic effects, this compound has demonstrated moderate activity against Plasmodium falciparum, the causative agent of malaria. The effective concentration (EC50) values indicate a potential for further development as an antiparasitic agent .
Case Study 1: Neuroprotection in Animal Models
In a study involving rodent models of neurodegeneration, administration of methyl 1,2,3,6-tetrahydropyridine-6-carboxylate; hydrochloride resulted in significant preservation of cognitive function compared to control groups. Behavioral tests indicated improvements in memory retention and learning capabilities. The study highlighted the compound's ability to mitigate the effects of neurotoxic agents .
Case Study 2: Antiparasitic Efficacy
Another study explored the compound's efficacy against P. falciparum in vitro. The results showed that it inhibited parasite growth with an EC50 value comparable to established antimalarial drugs. The findings suggest that methyl 1,2,3,6-tetrahydropyridine-6-carboxylate; hydrochloride could serve as a lead compound for developing new antimalarial therapies .
Comparative Biological Activity Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
